Elucidation of the Atisine Biosynthesis Pathway: A Technical Guide for Researchers
Elucidation of the Atisine Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atisine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably in non-toxic species like Aconitum heterophyllum. Unlike its highly toxic C19-diterpenoid alkaloid relatives (e.g., aconitine), atisine exhibits a range of pharmacological activities with lower toxicity, making it a compound of significant interest for drug development. The elucidation of its biosynthetic pathway is crucial for understanding its production in plants and for developing metabolic engineering strategies to enhance its yield. This technical guide provides an in-depth overview of the atisine biosynthesis pathway, detailing the precursor pathways, key enzymatic steps, and relevant genes. It also includes detailed experimental protocols for key analyses and quantitative data to support further research and development.
The biosynthesis of atisine is a complex process that originates from primary metabolism, involving the integration of the glycolytic pathway, the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways for isoprenoid precursor supply, and the serine biosynthesis pathway for the provision of the nitrogen-containing moiety.[1][2]
The Core Biosynthetic Pathway of Atisine
The biosynthesis of the atisine backbone is a multi-step process that begins with the universal C20-diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic atisane (B1241233) skeleton involves a series of cyclization and rearrangement reactions catalyzed by diterpene synthases, followed by modifications mediated by cytochrome P450 monooxygenases and other enzymes.
Diagram of the Atisine Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of atisine from primary metabolism.
Quantitative Data
Table 1: Atisine and Precursor Content in Aconitum Species
| Compound | Species | Tissue | Content | Method | Reference |
| Atisine | A. heterophyllum | Root (High content accession) | 0.37% | HPLC | [3] |
| Atisine | A. heterophyllum | Root (Low content accession) | 0.14% | HPLC | [3] |
| Atisine | A. gymnandrum | Root (sterile seedlings) | 595.79 µg/g | UPLC-Q-TOF-MS | [4] |
| Atisine | A. gymnandrum | Cell line (from root) | 264.82 µg/g | UPLC-Q-TOF-MS | [4] |
| Steviol | A. heterophyllum | Root (High content accession) | 0.06% | HPLC | [3] |
| Steviol | A. heterophyllum | Root (Low content accession) | 0.01% | HPLC | [3] |
Table 2: Relative Gene Expression in High vs. Low Atisine Content Accessions of A. heterophyllum
| Gene | Enzyme/Function | Fold Change (High/Low) | Reference |
| G6PI | Glucose-6-phosphate isomerase | ~3-62 fold up-regulation | [3] |
| PFK | Phosphofructokinase | ~3-62 fold up-regulation | [3] |
| ALD | Fructose-bisphosphate aldolase | ~3-62 fold up-regulation | [3] |
| ENO | Enolase | ~3-62 fold up-regulation | [3] |
| PGDH | 3-phosphoglycerate dehydrogenase | ~3-62 fold up-regulation | [3] |
| PSAT | Phosphoserine aminotransferase | ~3-62 fold up-regulation | [3] |
| KO | ent-Kaurene oxidase | 21.29 | [3] |
| KH | ent-Kaurenoic acid hydroxylase | 2.16 | [3] |
Key Enzymes and Their Characterization
The biosynthesis of atisine involves several key enzyme families, including diterpene synthases and cytochrome P450 monooxygenases.
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ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase catalyzes the initial cyclization of the linear GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5]
-
ent-Kaurene Synthase (KS) and ent-Kaurene Synthase-Like (KSL): These class I diterpene synthases utilize ent-CPP as a substrate to produce the tetracyclic diterpene skeletons of ent-kaurene and ent-atisane, respectively.[6]
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Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the oxidative modifications of the diterpene skeletons. Key enzymes include ent-kaurene oxidase (KO) and ent-kaurenoic acid hydroxylase (KH), which are involved in the formation of steviol from ent-kaurene.[3] Similar P450s are presumed to be involved in the conversion of ent-atisane to atisenol.
-
Serine Decarboxylase (SDC): This enzyme catalyzes the decarboxylation of L-serine to produce ethanolamine, which serves as the nitrogen donor for the formation of the characteristic oxazolidine (B1195125) ring in atisine.[7]
-
Transaminase (TA): A putative transaminase is thought to catalyze the incorporation of the ethanolamine moiety into the diterpene scaffold.[8]
Experimental Protocols
Quantification of Atisine and Precursors by LC-MS/MS
Objective: To accurately quantify the concentration of atisine and its precursors (e.g., steviol, atisenol) in plant tissues.
Workflow Diagram:
Caption: Workflow for the quantification of atisine by LC-MS/MS.
Protocol:
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Sample Preparation:
-
Freeze-dry plant tissue and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a deuterated analog if available).
-
Vortex thoroughly and sonicate for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
LC-MS/MS Conditions (example):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Atisine: Precursor ion [M+H]+ m/z 434.3 -> Product ions (e.g., m/z 122.1, 416.3)
-
Steviol: Precursor ion [M+H]+ m/z 319.2 -> Product ions (e.g., m/z 273.2, 301.2)
-
Atisenol: Precursor ion [M+H]+ m/z 303.2 -> Product ions (to be determined based on fragmentation).
-
-
Optimize fragmentor voltage and collision energy for each compound.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of atisine and other target compounds.
-
Calculate the concentration of each analyte in the samples based on the peak area ratios relative to the internal standard and the calibration curve.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of candidate genes involved in atisine biosynthesis.
Workflow Diagram:
Caption: Workflow for gene expression analysis by qRT-PCR.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from approximately 100 mg of fresh plant tissue using a plant RNA extraction kit or the TRIzol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Design gene-specific primers for the target genes (e.g., CPS, KS, KO, KH, SDC) and a reference gene (e.g., actin or ubiquitin). Primers should be 18-24 bp long, have a Tm of 58-62 °C, and amplify a product of 100-200 bp.
-
Perform qRT-PCR in a 20 µL reaction volume containing:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA (e.g., 1:10)
-
6 µL nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95 °C for 3 min
-
40 cycles of:
-
Denaturation: 95 °C for 15 s
-
Annealing/Extension: 60 °C for 30 s
-
-
Melt curve analysis: 65 °C to 95 °C with a 0.5 °C increment.
-
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Heterologous Expression and Functional Characterization of Diterpene Synthases
Objective: To confirm the enzymatic function of candidate CPS and KSL genes.
Workflow Diagram:
References
- 1. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plants synthesize ethanolamine by direct decarboxylation of serine using a pyridoxal phosphate enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
